molecular formula C9H5Cl2N3 B1421374 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile CAS No. 1235438-97-7

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile

Cat. No. B1421374
CAS RN: 1235438-97-7
M. Wt: 226.06 g/mol
InChI Key: GKJYFHCZDMYNHZ-UHFFFAOYSA-N
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Description

“2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile” is a chemical compound with the molecular weight of 281.52 . It is also known as "(6,8-dichloroimidazo [1,2-a]pyridin-2-yl)acetic acid hydrochloride" . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile” is "1S/C9H6Cl2N2O2.ClH/c10-5-1-7 (11)9-12-6 (2-8 (14)15)4-13 (9)3-5;/h1,3-4H,2H2, (H,14,15);1H" . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile” is a powder that is stored at room temperature . The compound’s molecular weight is 281.52 .

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion : A study by Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives, which included compounds similar to 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile. These compounds were found to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : Research by Flefel et al. (2018) involved the synthesis of novel pyridine derivatives starting from compounds structurally related to 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile. These derivatives exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

  • Synthesis of Pyrido[1,2-a]benzimidazole Derivatives : Yan et al. (2009) reported the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction. This process is relevant to the synthesis pathways that might involve 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile (Yan et al., 2009).

  • Catalysis in Heteroarylacetonitriles Synthesis : Su et al. (2017) described an iron-catalyzed dehydrogenative sp3-sp2 coupling of acetonitrile and 2-arylimidazo[1,2-a]pyridine, demonstrating a novel approach towards synthesizing heteroarylacetonitriles, which is a category that includes compounds like 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile (Su et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-6-3-8(11)9-13-7(1-2-12)5-14(9)4-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYFHCZDMYNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231672
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile

CAS RN

1235438-97-7
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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